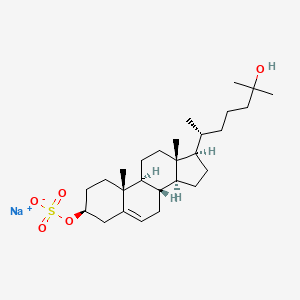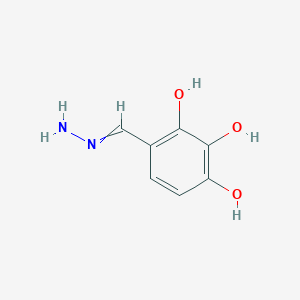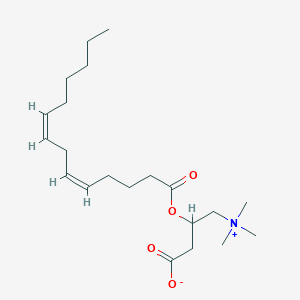
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate, also known as N5PALB, is a synthetic molecule that has been studied for its potential applications in scientific research. N5PALB is a small molecule that can be synthesized in the laboratory and has been used to study the effects of various biological processes. N5PALB has been studied for its ability to modulate the activity of several proteins, including the enzyme adenylyl cyclase, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
作用机制
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents it from catalyzing the reaction of arachidonic acid with oxygen to form prostaglandins. This inhibition of COX-2 activity leads to decreased levels of prostaglandins and other inflammatory mediators, which can have beneficial effects in the treatment of inflammation and other diseases.
Biochemical and Physiological Effects
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), leading to decreased levels of prostaglandins and other inflammatory mediators. This inhibition of COX-2 activity can lead to decreased inflammation and pain, as well as decreased levels of oxidative stress and other cellular damage. In addition, N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has been shown to modulate the activity of several proteins, including the enzyme adenylyl cyclase, and to affect the expression of various genes.
实验室实验的优点和局限性
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in the laboratory, and it has been shown to have a range of effects on various biochemical and physiological processes. However, there are some limitations to the use of N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate in laboratory experiments. It has not been extensively studied, and its effects on various processes are not fully understood. In addition, N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate is not approved for use in humans, so its safety and efficacy for use in humans is not known.
未来方向
There are several potential future directions for research on N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate. Further studies are needed to better understand the effects of N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate on various biochemical and physiological processes, and to determine its potential applications in the treatment of various diseases. Additionally, further research is needed to investigate the safety and efficacy of N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate for use in humans, as well as its potential for use as a therapeutic agent. Finally, further research is needed to investigate the potential for N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate to act as an inhibitor of other enzymes and to modulate the activity of other proteins.
合成方法
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate can be synthesized using a range of methods, including the reaction of 5-propionyloxy-pentyl acrylate with rac-trans-laudanosine benzenesulfonate. The reaction is a two-step process, with the first step involving the formation of the N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate molecule from the two reactants and the second step involving the formation of the desired product. The reaction is carried out in an aqueous solution at room temperature and can be completed in a few hours.
科学研究应用
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has been studied for its potential applications in scientific research. It has been used to study the effects of various biological processes, including the modulation of the activity of several proteins. N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has been used to study the effects of adenylyl cyclase, an enzyme involved in the regulation of cell signaling pathways, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has also been used to study the effects of various signaling pathways and to investigate the role of proteins in the regulation of gene expression.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate involves the reaction of rac-trans-Laudanosine Benzenesulfonate with 5-(Propionyloxy)pentyl Acrylate in the presence of a suitable catalyst.", "Starting Materials": [ "rac-trans-Laudanosine Benzenesulfonate", "5-(Propionyloxy)pentyl Acrylate", "Catalyst" ], "Reaction": [ "Step 1: Dissolve rac-trans-Laudanosine Benzenesulfonate and 5-(Propionyloxy)pentyl Acrylate in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a specific time period.", "Step 3: Purify the product by column chromatography or recrystallization.", "Step 4: Characterize the product using various spectroscopic techniques such as NMR, IR, and MS." ] } | |
CAS 编号 |
155913-32-9 |
产品名称 |
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate |
分子式 |
C₃₈H₄₉NO₁₁S |
分子量 |
727.86 |
同义词 |
trans-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo-2-propenyl)oxy]pentyl]oxy]propyl]-isoquinolinium Benzenesulfonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)



